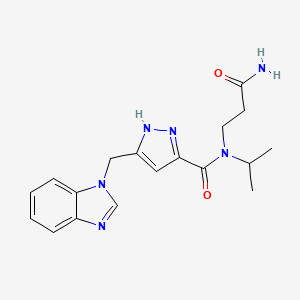
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, commonly known as AM-694, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. AM-694 has been found to have potential therapeutic applications in the field of medicine and research due to its ability to bind to the cannabinoid receptors in the brain and body.
Mecanismo De Acción
AM-694 binds to the cannabinoid receptors CB1 and CB2 in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, AM-694 can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
AM-694 has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, AM-694 has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AM-694 in lab experiments is its ability to selectively bind to the cannabinoid receptors CB1 and CB2, allowing researchers to study the effects of modulating the endocannabinoid system. However, one limitation of using AM-694 is its potential for off-target effects, as it may bind to other receptors in the body in addition to the cannabinoid receptors.
Direcciones Futuras
There are several future directions for research on AM-694. One area of interest is the development of more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2, which could have potential therapeutic applications in the treatment of various disorders. Another area of interest is the study of the effects of long-term use of AM-694 on the endocannabinoid system and the body as a whole. Additionally, further research is needed to fully understand the potential anti-cancer effects of AM-694 and its mechanism of action.
Métodos De Síntesis
The synthesis of AM-694 involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure AM-694.
Aplicaciones Científicas De Investigación
AM-694 has been found to have potential therapeutic applications in the field of medicine and research. It has been studied for its ability to alleviate pain, reduce inflammation, and treat neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. AM-694 has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-12-18(16-5-3-4-13-9-23-7-6-15(13)16)17(8-21)20(22)25-19(12)14-10-24-26(2)11-14/h3-7,9-11H,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGRAAGDOWBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CN(N=C2)C)N)C#N)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5497955.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)
methanone](/img/structure/B5497988.png)

![rel-(4aS,8aR)-6-[4-(aminomethyl)benzoyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5498004.png)

![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![1-(2,2-dimethylpropanoyl)-2-[3-(4-fluorophenyl)-5-isoxazolyl]azepane](/img/structure/B5498032.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)

![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)
